molecular formula C20H27FN2O3 B6762018 1-(6-fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-(4-hydroxypiperidin-1-yl)butane-1,4-dione

1-(6-fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-(4-hydroxypiperidin-1-yl)butane-1,4-dione

Cat. No.: B6762018
M. Wt: 362.4 g/mol
InChI Key: AHYKGFQPZAVMDS-UHFFFAOYSA-N
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Description

  • The piperidine ring can be introduced via nucleophilic substitution reactions.
  • Hydroxylation of the piperidine ring is achieved using reagents like sodium borohydride or catalytic hydrogenation.
  • Coupling of the Two Moieties:

    • The final step involves coupling the isoquinoline and piperidine moieties using a suitable linker, such as butane-1,4-dione.
    • This step may require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reaction conditions such as reflux in an appropriate solvent.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    • Use of continuous flow reactors for better control over reaction conditions.
    • Implementation of purification techniques such as recrystallization or chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-(4-hydroxypiperidin-1-yl)butane-1,4-dione typically involves multi-step organic synthesis. A common synthetic route may include:

    • Formation of the Isoquinoline Core:

      • Starting with a suitable precursor such as 6-fluoro-1,3-dimethylisoquinoline.
      • The isoquinoline core can be synthesized through cyclization reactions involving appropriate starting materials under acidic or basic conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-(6-Fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-(4-hydroxypiperidin-1-yl)butane-1,4-dione can undergo various chemical reactions, including:

      Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate).

      Reduction: The carbonyl groups in the butane-1,4-dione linker can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

      Substitution: The fluoro group on the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.

    Common Reagents and Conditions:

      Oxidizing Agents: PCC, KMnO4 (potassium permanganate).

      Reducing Agents: LiAlH4, NaBH4 (sodium borohydride).

      Nucleophiles: Grignard reagents, organolithium compounds.

    Major Products:

    • Oxidation products include ketones and aldehydes.
    • Reduction products include alcohols.
    • Substitution products depend on the nucleophile used.

    Scientific Research Applications

    1-(6-Fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-(4-hydroxypiperidin-1-yl)butane-1,4-dione has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Studied for its potential interactions with biological macromolecules.

      Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of 1-(6-fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-(4-hydroxypiperidin-1-yl)butane-1,4-dione involves its interaction with specific molecular targets. These may include:

      Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

      Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

      Pathways Involved: The exact pathways would depend on the biological context and the specific targets of the compound.

    Comparison with Similar Compounds

      1-(6-Fluoro-1,3-dimethylisoquinolin-2-yl)-4-(4-hydroxypiperidin-1-yl)butane-1,4-dione: Lacks the dihydro moiety.

      1-(6-Fluoro-1,3-dimethyl-3,4-dihydroisoquinolin-2-yl)-4-(4-hydroxypiperidin-1-yl)butane-1,4-dione: Similar structure but without the 1H designation.

    Uniqueness:

    • The presence of both the fluoro-substituted isoquinoline and hydroxypiperidine moieties in the same molecule.
    • The specific arrangement of functional groups that confer unique chemical reactivity and biological activity.

    This compound’s unique structure and properties make it a valuable subject of study in various scientific fields

    Properties

    IUPAC Name

    1-(6-fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-(4-hydroxypiperidin-1-yl)butane-1,4-dione
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H27FN2O3/c1-13-11-15-12-16(21)3-4-18(15)14(2)23(13)20(26)6-5-19(25)22-9-7-17(24)8-10-22/h3-4,12-14,17,24H,5-11H2,1-2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AHYKGFQPZAVMDS-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CC2=C(C=CC(=C2)F)C(N1C(=O)CCC(=O)N3CCC(CC3)O)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H27FN2O3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    362.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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